molecular formula C13H13N3O4S2 B2504185 Ethyl 2-(2-(3-(furan-2-carbonyl)thioureido)thiazol-4-yl)acetate CAS No. 327972-56-5

Ethyl 2-(2-(3-(furan-2-carbonyl)thioureido)thiazol-4-yl)acetate

Cat. No.: B2504185
CAS No.: 327972-56-5
M. Wt: 339.38
InChI Key: LSLPISGHKALPRZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-(furan-2-carbonyl)thioureido)thiazol-4-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring, a furan ring, and a thiourea moiety, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(3-(furan-2-carbonyl)thioureido)thiazol-4-yl)acetate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions in ethanol.

    Introduction of the Furan Ring: The furan ring is introduced by acylation of the thiazole derivative with furan-2-carbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Thiourea Moiety: The thiourea moiety is formed by reacting the intermediate with ammonium thiocyanate in the presence of a suitable catalyst.

    Esterification: The final step involves esterification with ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the furan ring, converting it to a hydroxyl group.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, leading to various substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxylated furan derivatives.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-(2-(3-(furan-2-carbonyl)thioureido)thiazol-4-yl)acetate has shown potential in various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antibacterial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(3-(furan-2-carbonyl)thioureido)thiazol-4-yl)acetate is not fully understood but is believed to involve multiple pathways:

    Molecular Targets: The compound may interact with various enzymes and receptors, disrupting normal cellular functions.

    Pathways Involved: Potential pathways include inhibition of DNA synthesis, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 2-(2-(3-(furan-2-carbonyl)thioureido)thiazol-4-yl)acetate can be compared with other similar compounds such as:

    Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole, which also exhibit significant biological activities.

    Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2,3-dione, known for their diverse chemical reactivity and biological properties.

    Thiourea Derivatives: Compounds like thiourea and phenylthiourea, which are known for their use in various chemical and biological applications.

The uniqueness of this compound lies in its combined structural features, which confer a unique set of chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

ethyl 2-[2-(furan-2-carbonylcarbamothioylamino)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S2/c1-2-19-10(17)6-8-7-22-13(14-8)16-12(21)15-11(18)9-4-3-5-20-9/h3-5,7H,2,6H2,1H3,(H2,14,15,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLPISGHKALPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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